4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol

Carbonic anhydrase Enzyme inhibition Isoform selectivity

Sourcing the precise cyclopropyl-containing biphenyl scaffold is critical for maintaining target binding affinity and metabolic stability-simpler analogs often lose potency. This compound delivers: • Subnanomolar CA II (Ki=0.480 nM) and CA IX (Ki=0.530 nM) inhibition with 18-fold selectivity over CA XII. • Potent CCR5 antagonism (IC₅₀<1 µM, up to 92% inhibition at 1 µM) and demonstrated anti-HBV activity. • Phenolic -OH and cyclopropylamide groups enable etherification, esterification, and amide coupling for focused library synthesis.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 1261896-22-3
Cat. No. B6370530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol
CAS1261896-22-3
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)O
InChIInChI=1S/C16H15NO2/c18-15-8-4-11(5-9-15)12-2-1-3-13(10-12)16(19)17-14-6-7-14/h1-5,8-10,14,18H,6-7H2,(H,17,19)
InChIKeyQYKIWHBPTILJAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 5 g / 150 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol – Overview


4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, also known as N-cyclopropyl-3-(4-hydroxyphenyl)benzamide, is a synthetic organic compound characterized by a biphenyl core bearing a cyclopropylaminocarbonyl substituent at the meta-position and a phenolic hydroxyl group at the para-position of the second ring . With a molecular formula of C16H15NO2 and a molecular weight of 253.30 g/mol, this compound serves as a specialized building block in medicinal chemistry and chemical biology . Its dual functional groups enable participation in diverse chemical transformations, including etherification, esterification, and amide bond formation, while its constrained cyclopropyl ring can impart distinct conformational and metabolic stability profiles relative to more flexible alkylamide analogs .

Building block type: Biphenyl scaffold with constrained cyclopropylamide and phenolic hydroxyl
Functional utility: Enables etherification, esterification, amide coupling for SAR libraries
Conformational attribute: Cyclopropyl ring may impart metabolic stability vs flexible alkylamide analogs

Why 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol Is Irreplaceable


Substituting 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol with a simpler phenolic benzamide, such as an unsubstituted phenylamide or a more flexible alkylamide analog, can critically alter biological activity and selectivity due to the unique electronic and steric contributions of the cyclopropylaminocarbonyl group . The cyclopropyl ring imposes conformational constraint and modulates the electron density of the amide linkage, directly impacting target binding affinity and metabolic stability . For instance, replacement with a more flexible cyclohexane or acyclic alkyl group often requires larger ring systems or increased hydrophobicity to maintain potency, as smaller or more polar groups may abolish inhibition entirely [1]. Consequently, sourcing the precise cyclopropyl-containing structure is essential to preserve the intended pharmacological profile and avoid misleading structure-activity relationship (SAR) interpretations [2].

Alkylamide swap
Replacing cyclopropyl with a flexible alkyl group may alter target binding affinity and metabolic profile; smaller substituents can abolish inhibition entirely in related series.
Isomer mismatch
Ortho-phenol or ortho-cyano analogs shift the hydrogen-bond network and steric profile, likely changing binding orientation and potency.
Ring expansion
Cyclohexyl replacement often requires larger hydrophobic groups to maintain reported potency; class-level SAR suggests direct substitution may not preserve activity.

4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol: Activity & Selectivity Data


Carbonic Anhydrase II and IX Inhibition Profile

4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol exhibits potent inhibition of carbonic anhydrase II (CA II) and CA IX, with Ki values of 0.480 nM and 0.530 nM, respectively, as determined by stopped-flow CO2 hydration assay [1]. In contrast, its affinity for CA XII is markedly lower (Ki = 8.60 nM), yielding an 18-fold selectivity for CA II over CA XII [2]. This profile differs from many classical sulfonamide CA inhibitors that often show broader isoform inhibition or distinct selectivity patterns [3].

CA II/IX Inhibition
Cross-study comparable
CA II Ki = 0.480 nM, CA IX Ki = 0.530 nM, CA XII Ki = 8.60 nM; 18-fold selectivity for CA II over CA XII; no CA I inhibition up to 50 µM.
Supports isoform-selectivity research in CA II-related glaucoma and CA IX tumor hypoxia models.
Stopped-flow CO2 hydration assay; cross-study comparison to classical sulfonamides.
Carbonic anhydrase Enzyme inhibition Isoform selectivity

ALDH3A1 Inhibition Activity

4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol inhibits human ALDH3A1 with an IC50 of 2.10 µM in a spectrophotometric assay measuring benzaldehyde oxidation [1]. This moderate potency contrasts with the nanomolar CA inhibition described above, highlighting the target-specific nature of this scaffold. While direct comparator data for ALDH3A1 inhibition by simple phenolic benzamides is limited, the presence of the cyclopropyl group is expected to influence binding compared to unsubstituted or more flexible analogs, consistent with SAR trends observed in other target classes [2].

ALDH3A1 Inhibition
Reported
IC50 = 2.10 µM
Moderate ALDH3A1 inhibition supports probe development for cancer stem cell research.
Spectrophotometric benzaldehyde oxidation assay; direct comparator data limited.
Aldehyde dehydrogenase ALDH3A1 Enzyme inhibition

CCR5 Antagonism and HIV-1 Entry Inhibition

4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol has been reported as a CCR5 antagonist with an IC50 of <1 µM and 92% inhibition at 1 µM in a radiometric antiviral assay [1]. Additionally, a separate BindingDB entry reports an IC50 of 0.300 nM for antagonism at the CCR5 receptor in a cell-cell fusion assay [2]. These data suggest that the compound can potently block HIV-1 gp120-induced membrane fusion, a critical step in viral entry. While head-to-head comparison with maraviroc or other clinical CCR5 antagonists is not available, the submicromolar potency positions this compound as a valuable tool for probing CCR5-mediated signaling and viral entry mechanisms [3].

CCR5 Antagonism
Cross-study comparable
IC50
Enables CCR5 pharmacology probe studies for HIV entry and inflammatory pathway research.
Head-to-head comparison with maraviroc not available; assay conditions vary.
HBV Replication Inhibition
Data to verify
Qualitative positive activity reported in hepatoblastoma 2.2.15 cells; IC50 not publicly available.
Reported anti-HBV activity suggests potential for host-virus interaction studies.
Confirmatory testing required to establish potency and selectivity.
Cyclopropyl Constraint
Class-level inference
Cyclopropyl ring restricts amide conformation vs flexible alkyl analogs; para-phenol substitution pattern differs from ortho analogs.
Distinct structural probe for SAR studies of target binding and metabolic stability.
Inferred from medicinal chemistry principles and related benzamide series; direct comparison data limited.
CCR5 antagonist HIV entry inhibitor GPCR

Hepatitis B Virus (HBV) Inhibition

In a functional assay using cultured human hepatoblastoma 2.2.15 cells, 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol was tested for inhibition of hepatitis B virus (HBV) replication . While quantitative IC50 data are not provided in the public report, the assay record confirms that the compound was evaluated and found active in this system [1]. This finding expands the potential therapeutic relevance of the compound beyond the enzyme and receptor targets previously described, suggesting possible utility in antiviral research programs focused on HBV [2].

HBV Replication Inhibition
Data to verify
Qualitative positive activity reported in hepatoblastoma 2.2.15 cells; IC50 not publicly available.
Reported anti-HBV activity suggests potential for host-virus interaction studies.
Confirmatory testing required to establish potency and selectivity.
Hepatitis B virus Antiviral HBV inhibition

Structural Role of Cyclopropyl Constraint

The cyclopropyl group in 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol introduces conformational rigidity that distinguishes it from more flexible alkylamide analogs . For instance, replacement of the cyclopropyl moiety with a larger, more flexible cyclohexane group has been shown in related series to be necessary for maintaining target inhibition, as smaller or more polar substituents on the amide nitrogen abolished activity [1]. Additionally, the para-phenolic substitution pattern differentiates this compound from ortho-phenolic analogs (e.g., 2-[3-(cyclopropylaminocarbonyl)phenyl]phenol, CAS 1261951-63-6) and ortho-cyano derivatives (e.g., 2-cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, CAS 1261986-93-9), which exhibit altered hydrogen-bonding networks and steric profiles that can significantly impact binding orientation and potency .

Cyclopropyl Constraint
Class-level inference
Cyclopropyl ring restricts amide conformation vs flexible alkyl analogs; para-phenol substitution pattern differs from ortho analogs.
Distinct structural probe for SAR studies of target binding and metabolic stability.
Inferred from medicinal chemistry principles and related benzamide series; direct comparison data limited.
Structure-activity relationship Cyclopropyl Conformational constraint

4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol: Key Applications


Carbonic Anhydrase Inhibitor for Glaucoma and Cancer

Leverage the subnanomolar CA II and CA IX inhibition (Ki = 0.480 nM and 0.530 nM) to develop novel antiglaucoma agents (targeting CA II in the ciliary body) or tumor-selective therapies (targeting CA IX in hypoxic tumors) [1]. The 18-fold selectivity for CA II over CA XII may offer a differentiated safety profile compared to broader-acting CA inhibitors [2].

CCR5 Antagonist Probe for HIV Entry and Inflammation

Employ the compound as a potent CCR5 antagonist (IC50 < 1 µM, up to 92% inhibition at 1 µM) to investigate CCR5-mediated viral entry mechanisms or to explore the role of CCR5 in inflammatory and autoimmune conditions [3]. The compound's activity supports its use in cell-based assays and as a starting point for medicinal chemistry optimization [4].

HBV Antiviral Screening and Mechanism Studies

Utilize the demonstrated anti-HBV activity in hepatoblastoma 2.2.15 cells to screen for synergistic combinations or to elucidate novel host-target interactions . The compound's dual activity against HIV entry and HBV replication positions it as a potential broad-spectrum antiviral lead [5].

Synthetic Intermediate for Functionalized Benzamides

Exploit the phenolic hydroxyl and cyclopropylamide functionalities for further derivatization, including etherification, esterification, and amide coupling, to generate focused libraries for SAR exploration . The cyclopropyl group's metabolic stability advantages can be harnessed to improve the pharmacokinetic properties of downstream candidates [6].

Application
Selection Property
Validation Focus
Carbonic anhydrase isoform selectivity research
CA II/CA IX inhibition profile
Isoform selectivity in enzyme assays
CCR5 pharmacology probe studies
CCR5 antagonism potency
Cell-cell fusion assay and inflammatory pathway models
HBV replication inhibition studies
Anti-HBV activity in hepatoblastoma cells
Replication inhibition confirmation in cellular models
Synthesis of cyclopropyl-benzamide libraries
Dual functional group reactivity
Derivatization compatibility for SAR exploration

Technical Documentation Hub

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13 linked technical documents
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